
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is a chemical compound with the molecular formula C19H37NO4. It is also known as (S)-3-hydroxy-2-palmitamidopropanoate. This compound is a derivative of L-serine, where the hydroxyl group is esterified with a methyl group and the amino group is acylated with palmitic acid. It is a bioactive lipid that has been studied for its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate typically involves the esterification of L-serine with methanol, followed by the acylation of the resulting methyl ester with palmitic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step may require the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of palmitic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new ester or amide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bioactive lipids and surfactants.
作用机制
The mechanism of action of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist for lysophosphatidic acid (LPA) receptors, thereby inhibiting platelet aggregation and chloride conductance induced by LPA. The compound’s effects on cellular signaling pathways and membrane dynamics contribute to its biological activities.
相似化合物的比较
Similar Compounds
- 1-hexadecanoyl-L-serine
- (S)-3-hydroxy-2-hexadecanamidopropanoate
- N-palmitoyl L-serine
Uniqueness
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is unique due to its specific structural features, including the methyl ester and palmitamide groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
属性
分子式 |
C20H39NO4 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChI 键 |
WJNCHCDEGGOJON-SFHVURJKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
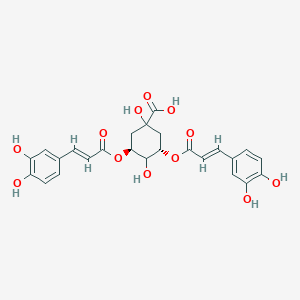
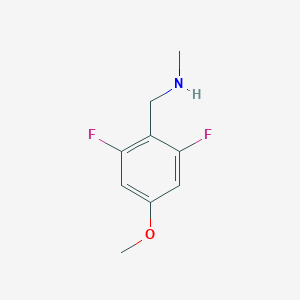
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)


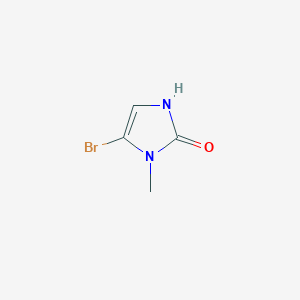

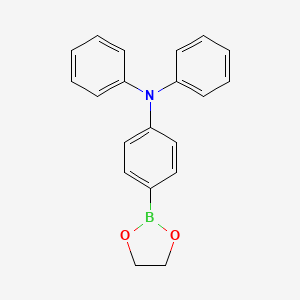
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
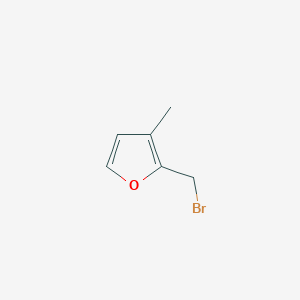
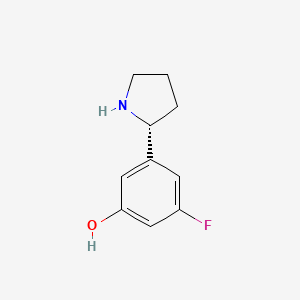
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
